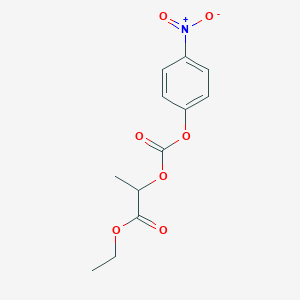

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate

Description

Properties

IUPAC Name |

ethyl 2-(4-nitrophenoxy)carbonyloxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO7/c1-3-18-11(14)8(2)19-12(15)20-10-6-4-9(5-7-10)13(16)17/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTQAVLQSFXFAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Standard Laboratory Procedure

-

Reagents :

-

Conditions :

Mechanism :

-

Deprotonation of ethyl lactate by triethylamine generates a lactate anion.

-

Nucleophilic attack on 4-nitrophenyl chloroformate forms a mixed carbonate intermediate.

Catalytic and Solvent Variations

Alternative bases and solvents have been explored to enhance efficiency:

| Base | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Triethylamine | THF | 25 | 82 | |

| DIPEA | DCM | 0–25 | 78 | |

| Pyridine | Acetonitrile | 30 | 70 |

DIPEA (N,N-diisopropylethylamine) minimizes side reactions in moisture-sensitive conditions, while pyridine is less favored due to lower yields.

Alternative Synthetic Routes

Stepwise Esterification-Carbonylation

A two-step approach involves:

-

Esterification : Ethyl lactate is first converted to its chloroformate derivative using phosgene or triphosgene.

-

Carbonylation : Reaction with 4-nitrophenol in the presence of DMAP (4-dimethylaminopyridine).

Advantages :

Disadvantages :

Continuous Flow Synthesis

Industrial applications employ continuous flow reactors to improve throughput:

-

Reactor type : Microfluidic or tubular reactors.

-

Parameters :

Benefits :

Industrial-Scale Production

Large-Batch Protocol

-

Equipment : Glass-lined reactors with reflux condensers.

-

Procedure :

Yield : 80–82% with >98% purity (HPLC).

Purification Techniques

-

Recrystallization : From ethyl acetate/hexane (1:3) to remove unreacted starting materials.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) for analytical-grade material.

Optimization Studies

Temperature and Stoichiometry

A design-of-experiments (DoE) study identified optimal parameters:

-

Molar ratio (ethyl lactate:chloroformate) : 1:1.1.

-

Temperature : 25°C.

Deviations above 40°C led to decomposition, while excess chloroformate increased byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The nitrophenyl group can be displaced by nucleophiles.

Reduction: The nitro group can be reduced to an amine.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines and thiols, typically under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Nucleophilic substitution: Products include substituted phenyl derivatives.

Reduction: Products include the corresponding amine derivatives.

Hydrolysis: Products include the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate is characterized by its unique molecular structure, which includes an ethyl ester functional group, a nitrophenyl moiety, and a propanoate backbone. The molecular formula is , with a molecular weight of approximately 439.4 g/mol .

Anticancer Activity

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of compounds with anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against various cancer cell lines, including breast and colon cancers. The incorporation of the nitrophenyl group is believed to enhance the bioactivity of these derivatives by facilitating cellular uptake and interaction with biological targets .

Prodrug Development

The compound has also been investigated for its role as a prodrug in enhancing the bioavailability of active pharmaceutical ingredients. Prodrugs are chemically modified drugs that become active only after metabolic conversion within the body. This compound can be designed to release active agents selectively in target tissues, improving therapeutic outcomes while minimizing side effects .

Polymer Synthesis

In material science, this compound is being explored as a building block for synthesizing novel polymers. Its ability to form stable linkages with other monomers allows for the creation of materials with enhanced thermal stability and mechanical properties. Such polymers can be utilized in coatings, adhesives, and other industrial applications .

Additives in Plastics

The compound has potential applications as an additive in plastic formulations. Its incorporation can improve the thermal stability and flame retardancy of plastics, making it suitable for use in construction materials and consumer products . The ongoing research aims to optimize its performance in various plastic matrices.

Synthesis and Evaluation of Derivatives

A study conducted on the synthesis of derivatives from this compound demonstrated significant anticancer activity against several cell lines. The derivatives were synthesized through a series of chemical reactions involving nucleophilic substitutions and esterifications, yielding compounds that exhibited IC50 values in the low micromolar range against cancer cells .

Polymer Characterization

In another study focusing on polymer applications, this compound was polymerized with other monomers to create copolymers with enhanced properties. The resulting materials were characterized using techniques such as NMR spectroscopy and thermal gravimetric analysis (TGA), confirming improved thermal stability compared to traditional polymers .

Mechanism of Action

The mechanism of action of Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the ester group can undergo hydrolysis. These interactions can lead to various biochemical and chemical effects, depending on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Ethyl 2-(((4-Nitrophenoxy)carbonyl)oxy)propanoate

- Molecular Formula: C₁₂H₁₃NO₇

- Key Substituents: 4-Nitrophenoxycarbonyloxy group (electron-withdrawing nitro group). Ethyl propanoate backbone.

- Physical Properties :

- Density: 1.281 g/cm³ (predicted).

- Boiling Point: 412.3°C (predicted).

- Applications : Research use only, likely for studying ester hydrolysis or nitro group chemistry .

1-(((4-Nitrophenoxy)carbonyl)oxy)ethyl Isobutyrate

- Molecular Formula: C₁₃H₁₅NO₇

- Key Substituents: Isobutyrate group instead of propanoate. Similar 4-nitrophenoxycarbonyloxy group.

- Physical Properties :

- Density: 1.281 g/cm³ (predicted).

- Boiling Point: 412.3°C (predicted).

Fenoxaprop-ethyl

- Molecular Formula: C₁₆H₁₄ClNO₅

- Key Substituents: 4-(6-Chloro-2-benzoxazolyloxy)phenoxy group. Chloro and benzoxazolyl heterocycle.

- Applications : Widely used as a post-emergence herbicide targeting grasses. The chloro and benzoxazolyl groups enhance binding to acetyl-CoA carboxylase in plants .

Ethyl 2-(4-Chlorophenoxy)propanoate

Physicochemical Properties and Stability

The nitro group in the target compound increases density compared to non-nitro analogs and may accelerate hydrolysis due to its electron-withdrawing nature. In contrast, chloro substituents in fenoxaprop-ethyl or ethyl 2-(4-chlorophenoxy)propanoate provide moderate electronegativity, balancing reactivity and stability for field applications.

Biological Activity

Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a nitrophenoxy group that is likely responsible for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor , modulating various biological pathways by binding to active or allosteric sites on target enzymes. This interaction can lead to altered enzymatic activity, impacting cellular processes such as proliferation and apoptosis.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit anticancer properties, particularly against breast and colon cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range, suggesting significant inhibitory effects on cancer cell growth .

- Anti-inflammatory Properties : Research has suggested that this compound may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory disease models.

- Enzyme Inhibition : The compound has been employed in studies assessing enzyme inhibition, particularly in receptor binding assays and as a potential therapeutic agent in various biochemical pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | |

| Anti-inflammatory | Potential reduction in inflammation | |

| Enzyme inhibition | Modulation of enzymatic activity |

Case Study: Anticancer Activity

In a study focusing on the anticancer properties of related compounds, it was found that this compound derivatives exhibited significant cytotoxicity against MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values were reported at approximately 2.2 μM for MDA-MB-231 cells, indicating a potent effect .

Mechanistic Insights

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis through mitochondrial pathways, including the activation of caspases and modulation of Bcl-2 family proteins. These findings highlight the potential for developing this compound as a therapeutic agent against various cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(((4-nitrophenoxy)carbonyl)oxy)propanoate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via a two-step esterification process. First, 4-nitrophenyl chloroformate is reacted with propanoic acid derivatives under anhydrous conditions using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with catalytic 4-dimethylaminopyridine (DMAP). Ethyl esterification follows, typically employing ethanol in the presence of acid catalysts (e.g., H₂SO₄) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to chloroformate) and temperature (40–60°C) to minimize side products like unreacted 4-nitrophenol .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : Use ¹H and ¹³C NMR to confirm ester linkages and nitrophenoxy groups. For example, the carbonyl signal (C=O) typically appears at ~165–170 ppm in ¹³C NMR .

- IR Spectroscopy : Key peaks include C=O stretches (~1740 cm⁻¹ for ester and carbonate groups) and NO₂ asymmetric stretches (~1520 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with the formula C₁₂H₁₃NO₇ (theoretical mass: 295.07 g/mol) .

Q. What are the critical storage conditions to ensure compound stability?

- Stability Protocols : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbonate ester. Avoid exposure to moisture or light, as the nitro group may undergo photodegradation .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., carbonyl carbons). Compare activation energies for reactions with amines or thiols to guide experimental design .

- Validation : Cross-reference computational predictions with kinetic studies (e.g., pseudo-first-order kinetics under varying nucleophile concentrations) .

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

- Case Example : If ¹H NMR shows unexpected splitting for the propanoate methyl group, consider:

- Dynamic Effects : Variable-temperature NMR to assess rotational barriers around the carbonate linkage.

- X-ray Crystallography : Resolve ambiguity via single-crystal diffraction (e.g., CCDC deposition, as in ) .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping proton environments .

Q. How does the steric and electronic nature of the 4-nitrophenoxy group influence the compound’s application in enzyme inhibition studies?

- Experimental Design :

- Enzyme Assays : Test inhibition kinetics against serine hydrolases (e.g., acetylcholinesterase) using UV-Vis to monitor 4-nitrophenol release (λₘₐₐ = 405 nm) .

- Structure-Activity Relationship (SAR) : Compare with analogs lacking the nitro group to isolate electronic effects. Molecular docking (e.g., AutoDock Vina) can predict binding modes .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

- Scale-Up Issues :

- Racemization Risk : Use chiral HPLC or polarimetry to monitor enantiopurity. Opt for low-temperature conditions during esterification to minimize racemization.

- Catalyst Selection : Transition from DMAP to enantioselective organocatalysts (e.g., thiourea derivatives) for asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.